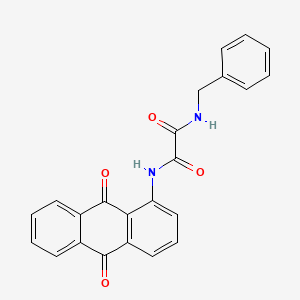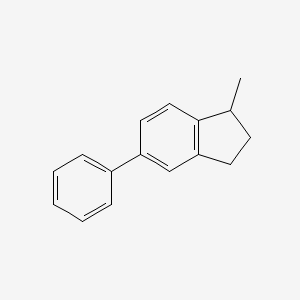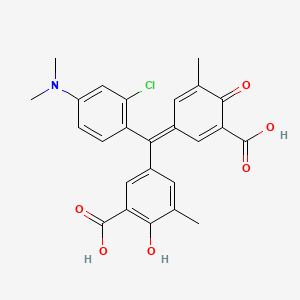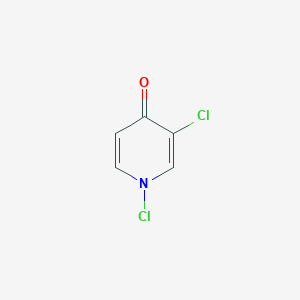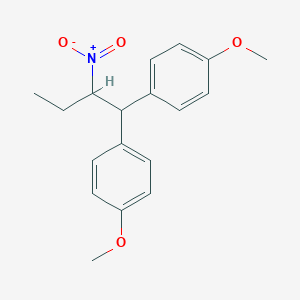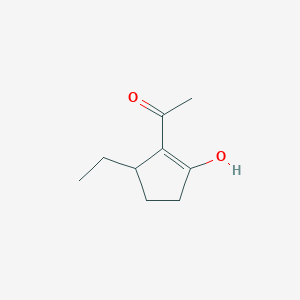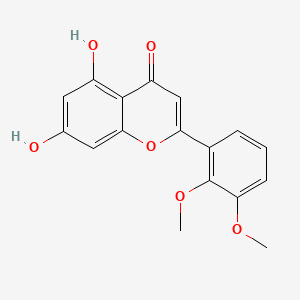![molecular formula C12H20O B13789572 Bicyclo [2.2.1] heptane, 2-ethylidene-6-isopropoxy CAS No. 90530-04-4](/img/structure/B13789572.png)
Bicyclo [2.2.1] heptane, 2-ethylidene-6-isopropoxy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane is a bicyclic compound with a unique structure that includes an ethylidene group and an isopropyl ether. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its strained ring system and interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane typically involves a Diels-Alder reaction followed by rearrangement sequences. For example, a Diels-Alder reaction between a suitable diene and dienophile can form the bicyclic structure, which is then functionalized to introduce the ethylidene and isopropyl ether groups .
Industrial Production Methods
This may include the use of chiral catalysts to ensure enantioselectivity and high yields .
Chemical Reactions Analysis
Types of Reactions
2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the ethylidene group to an ethyl group.
Substitution: The isopropyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the synthesis of fragrances and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its use in polymer synthesis and biological activity.
2-Azabicyclo[2.2.1]heptane: Used in medicinal chemistry for the synthesis of bioactive molecules.
Uniqueness
2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane is unique due to its specific functional groups and the resulting chemical properties.
Properties
CAS No. |
90530-04-4 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
(1S,2E,4R)-2-ethylidene-6-propan-2-yloxybicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H20O/c1-4-10-5-9-6-11(10)12(7-9)13-8(2)3/h4,8-9,11-12H,5-7H2,1-3H3/b10-4+/t9-,11-,12?/m0/s1 |
InChI Key |
DFAHIMHECXLSIS-BMKPUPTLSA-N |
Isomeric SMILES |
C/C=C/1\C[C@H]2C[C@@H]1C(C2)OC(C)C |
Canonical SMILES |
CC=C1CC2CC1C(C2)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


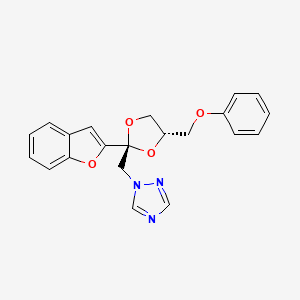
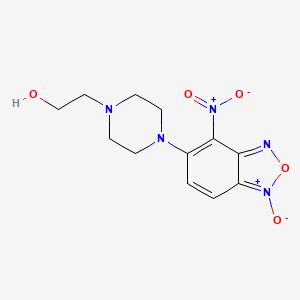
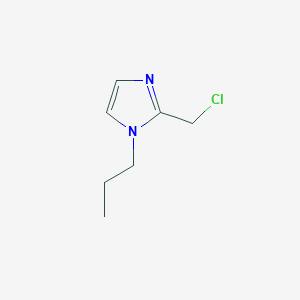
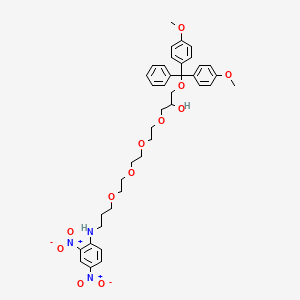
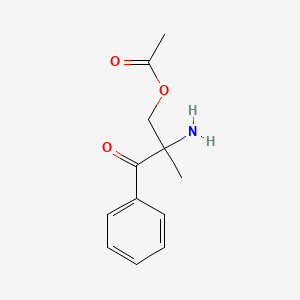
![(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide](/img/structure/B13789513.png)
